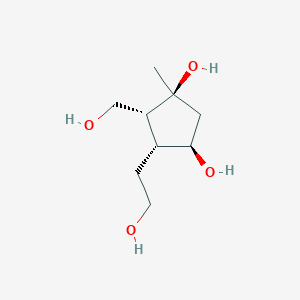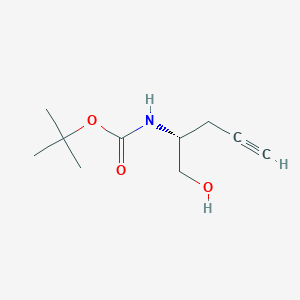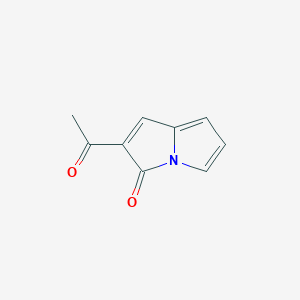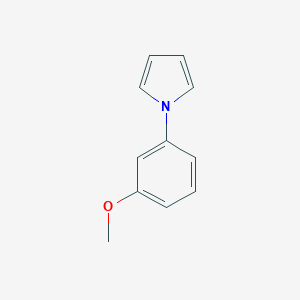
N-Boc-DL-2-amino-1-pentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- Non-Aqueous Synthesis : A nonaqueous process for synthesizing water-soluble 3-amino-pentan-1,5-diol, a compound structurally related to N-Boc-DL-2-amino-1-pentanol, was developed by Rawalpally et al. (2009). This process involved reductive amination, Boc protection, and sodium borohydride reduction (Rawalpally et al., 2009).
Molecular Structure Analysis
- X-Ray Structural Analysis : The molecular structure of related compounds, such as 3-(tert-butoxycarbonylamino)bicyclo[1.1.1]pentanecarboxylic acid, has been determined using X-ray crystallography. This method provides insights into the atomic arrangement and spatial configuration of molecules (Luger et al., 2000).
Chemical Reactions and Properties
- Reactivity with Boronates : Research by Sánchez et al. (2004) demonstrated the reaction of 2,4-pentanedione derived ligands with phenylboronic acid, which is relevant to understanding the reactivity of similar compounds like N-Boc-DL-2-amino-1-pentanol (Sánchez et al., 2004).
Physical Properties Analysis
- Crystal Structure of Related Compounds : The crystal structure of DL-pentane-2,4-diol, a compound structurally similar to N-Boc-DL-2-amino-1-pentanol, has been studied, providing insights into the physical properties of these types of molecules (Kuribayashi, 1984).
Chemical Properties Analysis
- Synthesis and Properties of Pentane Amino Derivatives : Talybov et al. (2010) conducted research on the synthesis and properties of pentane amino derivatives, which can be instrumental in understanding the chemical properties of N-Boc-DL-2-amino-1-pentanol (Talybov et al., 2010).
Aplicaciones Científicas De Investigación
Biofuel Production
N-Boc-DL-2-amino-1-pentanol and its derivatives, like pentanol isomers, are explored in biofuel research. Cann and Liao (2009) discuss the metabolic engineering of microbial strains to produce pentanol isomers, including 1-pentanol and pentenol, from amino acid substrates. This development holds promise for efficient biofuel production, despite current limitations in production levels (Cann & Liao, 2009).
Synthesis of Nitric Oxide Synthase Inhibitors
The synthesis of S-2-amino-5-azolylpentanoic acids, related to L-ornithine, from compounds like 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, has been explored. These compounds inhibit nitric oxide synthases and have been used as lead compounds in designing more potent inhibitors (Ulhaq et al., 1998).
Synthesis of β, γ-Diamino Acids
Kano et al. (1988) describe using N-Boc-DL-2-amino-1-pentanol derivatives in the diastereoselective synthesis of β, γ-diamino acids, essential in the development of various pharmaceutical and biochemical compounds (Kano et al., 1988).
Preparation of Constituent Amino Acids in Toxins
Shimohigashi et al. (1976) utilized 2-amino-5-phenylpentanoic acid, a compound related to N-Boc-DL-2-amino-1-pentanol, in the synthesis and resolution of amino acids that are components of AM-toxins (Shimohigashi et al., 1976).
Safety And Hazards
N-Boc-DL-2-amino-1-pentanol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as Acute Tox. 4 Oral . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organ being the respiratory system . Personal Protective Equipment such as a dust mask type N95 (US), Eyeshields, and Gloves are recommended .
Propiedades
IUPAC Name |
tert-butyl N-(1-hydroxypentan-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVZHIDLDHLOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80553463 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-DL-2-amino-1-pentanol | |
CAS RN |
179684-02-7 |
Source


|
| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-DL-2-amino-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[2-(Hydroxymethyl)-1,3-benzothiazol-6-yl]acetic acid](/img/structure/B68986.png)
